molecular formula C14H12O2 B12853149 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B12853149
M. Wt: 212.24 g/mol
InChI Key: WFALZHHFUUNZNN-UHFFFAOYSA-N
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Description

4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, where one phenyl ring is substituted with a hydroxymethyl group and the other with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Halogens, nitro groups

Major Products

    Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-4-carbaldehyde

    Reduction: 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl and carbaldehyde groups can form hydrogen bonds and interact with nucleophiles, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Hydroxymethyl)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both hydroxymethyl and carbaldehyde groups on the biphenyl core, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-[4-(hydroxymethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H12O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-9,16H,10H2

InChI Key

WFALZHHFUUNZNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(C=C2)C=O

Origin of Product

United States

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